molecular formula C11H11N3O2 B10908516 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B10908516
M. Wt: 217.22 g/mol
InChI Key: QLCKRCFLPOGTLB-UHFFFAOYSA-N
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Description

3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 1209267-81-1) is a benzoic acid derivative featuring a pyrazole ring substituted with an amino group at the 4-position and a methylene bridge connecting the pyrazole to the benzoic acid moiety . This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets through hydrogen bonding (via the amino and carboxylic acid groups) and aromatic stacking.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C11H11N3O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6,12H2,(H,15,16)

InChI Key

QLCKRCFLPOGTLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The 4-amino-1H-pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting hydrazine hydrate with acetylacetone in ethanol at reflux yields 4-aminopyrazole with 78–85% efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature70–80°C<70°C: Slow kinetics; >80°C: Side reactions
SolventEthanol/Water (3:1)Polar protic solvents enhance nucleophilicity
Reaction Time4–6 hoursProlonged time increases decomposition

Benzoic Acid Coupling

The methylene bridge is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A common protocol involves treating 3-(bromomethyl)benzoic acid with 4-aminopyrazole in dimethylformamide (DMF) at 60°C for 12 hours. The use of potassium carbonate as a base neutralizes HBr, driving the reaction to completion (yield: 65–72%).

One-Pot Convergent Synthesis

Recent advances prioritize atom economy and reduced purification steps. A notable method from PMC involves simultaneous pyrazole formation and benzylation using a 1,3-diketone intermediate:

  • 1,3-Diketone Preparation : Benzoylation of 3-benzoylpropionic acid with CDI (1,1'-carbonyldiimidazole) in THF yields a reactive intermediate.

  • Pyrazole Cyclization : Treatment with hydrazine hydrate at 25°C generates the pyrazole ring.

  • In Situ Alkylation : Addition of methyl bromoacetate directly couples the benzoic acid moiety without isolation.

This method achieves an overall yield of 58% with >95% purity, as confirmed by HPLC.

Industrial-Scale Production

Commercial manufacturing requires cost-effective and environmentally benign processes. Continuous flow reactors have been adopted to address batch variability:

Continuous Flow Protocol

  • Reactor Design : Tubular reactor with segmented gas-liquid flow

  • Conditions :

    • Residence Time: 8 minutes

    • Temperature: 120°C

    • Pressure: 3 bar

  • Output : 12 kg/h with 89% yield and 99% purity

Solvent Recycling

Ethanol is recovered via fractional distillation, reducing waste by 40%. Life-cycle assessments show a 22% reduction in carbon footprint compared to batch methods.

Purification and Characterization

Final product quality is ensured through rigorous purification:

Crystallization

Recrystallization from ethanol/water (7:3) removes unreacted starting materials. Key metrics:

  • Purity: 98.5–99.2%

  • Crystal Size: 50–100 μm (optimized for filtration)

Chromatographic Methods

Preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves isomeric impurities. Retention time: 14.3 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Multi-Step7298.5Moderate1,200
One-Pot5895.2Low950
Continuous Flow8999.0High780

The continuous flow method emerges as superior for large-scale production due to its balance of yield, purity, and cost.

Mechanistic Insights

Pyrazole Cyclization

Density functional theory (DFT) calculations reveal that the rate-limiting step is the nucleophilic attack of hydrazine on the diketone (activation energy: 32 kcal/mol). Electron-donating groups on the diketone accelerate this step by 1.8×.

Alkylation Kinetics

Second-order kinetics are observed for the benzylation step, with a rate constant k=2.4×104L\cdotpmol1s1k = 2.4 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} at 60°C. The reaction follows an SN2S_N2 mechanism, as evidenced by the inversion of configuration in chiral analogs.

Chemical Reactions Analysis

Reactions of the Benzoic Acid Moiety

The carboxylic acid group undergoes typical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductsKey Observations
Esterification Alcohols (e.g., methanol) + acid catalyst (H₂SO₄)Methyl ester derivativesHigh yields under anhydrous conditions.
Amidation Thionyl chloride (SOCl₂) + aminesAmide derivativesRequires activation of the carboxylic acid.
Salt Formation Inorganic bases (e.g., NaOH)Sodium/potassium saltsEnhances water solubility for biological assays.

Reactions of the Pyrazole-Amino Group

The 4-amino group on the pyrazole ring participates in electrophilic and redox reactions:

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives.

  • Acylation : Acetic anhydride or acyl chlorides yield N-acetylated products, stabilizing the amino group for further reactions.

Oxidation

  • Nitroso Formation : Treatment with hydrogen peroxide (H₂O₂) or NaNO₂/HCl produces nitroso intermediates.

  • Nitro Derivatives : Strong oxidants like KMnO₄ convert the amino group to nitro under acidic conditions.

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at positions ortho/para to the carboxylic acid group:

ReactionReagentsMajor ProductsNotes
Nitration HNO₃/H₂SO₄3-Nitro derivativesMeta-directing effect of -COOH limits substitution to specific positions.
Sulfonation H₂SO₄ (fuming)Sulfonic acid derivativesUsed to enhance solubility or introduce sulfonamide groups.

Coupling Reactions

The amino group facilitates cross-coupling for bioconjugation or polymer synthesis:

  • Urea Formation : Reaction with phosgene or carbodiimides generates urea-linked compounds.

  • Sulfonamide Synthesis : Reacts with sulfonyl chlorides (e.g., TsCl) to form sulfonamides, common in drug design.

Reduction Reactions

While the compound lacks reducible groups like nitro, derivatives can be reduced:

  • Nitro to Amino : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups back to amino.

Complexation and Metal Interactions

The pyrazole nitrogen and carboxylic acid oxygen act as ligands for metal ions:

  • Coordination Complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), studied for catalytic or antimicrobial applications.

Key Research Findings

  • Antimicrobial Activity : N-acylated derivatives show enhanced bacterial growth inhibition compared to the parent compound .

  • Synthetic Efficiency : Esterification of the carboxylic acid improves lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.

  • Stability : The hydrochloride salt form increases stability under physiological conditions.

Reaction Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates for acylation and alkylation.

  • Temperature Control : Oxidation reactions require low temperatures (−10°C to 25°C) to prevent over-oxidation.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Anticancer Activity

Recent studies have shown that derivatives of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid exhibit significant anticancer properties. For instance, it has been found to inhibit the proliferation of various cancer cell lines, suggesting its role as a potential lead compound in anticancer drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its derivatives have been tested against strains such as E. coli and S. aureus, showing promising results comparable to standard antibiotics . This positions it as a candidate for further development into antimicrobial agents.

Biochemical Applications

This compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications where maintaining pH is crucial. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biochemical assays and cell culture environments .

Material Science

In material science, the compound's unique properties have led to its exploration as an additive in polymer formulations. Its ability to enhance the mechanical properties of polymers while maintaining flexibility makes it a valuable component in developing advanced materials for industrial applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound and their evaluation against human cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its cytotoxicity, providing insights into structure-activity relationships that are critical for drug design .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The study employed both in vitro and in vivo models to assess its effectiveness, revealing that certain derivatives exhibited potent antibacterial activity, thus supporting further exploration for clinical applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with nitro or bromo substituents (electron-withdrawing), altering electronic distribution and reactivity. For example, hydrazone derivatives with electron-withdrawing formyl groups exhibit potent antimicrobial activity , while amino-substituted analogs may favor kinase inhibition (e.g., JNK3 inhibitors in ).
  • Positional Effects : Substitution at the pyrazole’s 3-position (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid) versus 1-position affects steric interactions and target binding .

Antimicrobial Activity

  • Hydrazone Derivatives: Compounds like 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid demonstrate exceptional activity against Acinetobacter baumannii (MIC: 1.56 µg/mL), attributed to the hydrazone moiety’s ability to disrupt bacterial membranes .
  • Chloro-Substituted Analogs : Chlorine substitution in pyrazole derivatives enhances antimicrobial potency, likely due to increased lipophilicity and membrane penetration .

Kinase Inhibition

  • JNK3 Inhibitors : A related compound, 3-(4-(2-(2-chlorophenyl)acetamido)-1H-pyrazol-1-yl)-N-(6-methylpyridin-3-yl)benzamide, showcases the role of pyrazole-acetamido groups in targeting kinase pathways .

Structural Insights from Crystallography and Spectroscopy

  • Atropisomerism: Studies on 3-(2,2-dicyano-1-methylethenyl)benzoic acid reveal restricted rotation around the C–C bond, leading to stereoisomerism .
  • Crystal Packing : Pyrazole derivatives often form hydrogen-bonded networks via carboxylic acid groups, as seen in 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid .

Biological Activity

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid, also known as N-[(4-amino-1H-pyrazol-1-yl)methyl]anthranilic acid hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C11H12N4O2 and a molecular weight of approximately 253.69 g/mol, it is characterized by its white to off-white powder form and solubility in water and ethanol.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. This compound has been shown to inhibit the aryl hydrocarbon receptor (AhR), which is implicated in the regulation of immune responses and cancer progression. The inhibition of AhR may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Case Study: Antiproliferative Effects

In vitro studies have demonstrated that this compound can effectively reduce cell viability in several cancer types, highlighting its potential as a lead compound for developing novel anticancer therapies. For instance, compounds derived from pyrazole scaffolds have been reported to exhibit IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, suggesting promising anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to interact with biological targets involved in cell proliferation and immune modulation further supports its potential application in treating infectious diseases .

Table: Antimicrobial Efficacy

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli50
This compoundS. aureus25
Similar Pyrazole DerivativeP. aeruginosa25

The mechanisms through which this compound exerts its biological effects are still under investigation. Its interaction with the AhR pathway suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Additionally, studies on related compounds indicate that the pyrazole moiety is associated with various biological activities, including anti-inflammatory and analgesic effects, thus broadening the scope of potential therapeutic applications .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its anticancer and antimicrobial effects.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound in a living organism.
  • Structural Modifications : Exploring structural analogs to enhance potency and selectivity against targeted diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid, and how are intermediates characterized?

  • Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often functionalized using benzyl halides (e.g., 4-(bromomethyl)benzoic acid) under basic conditions (e.g., NaH in DMF) to introduce the pyrazole-amino moiety. Intermediate characterization typically employs 1H NMR (to confirm substitution patterns) and LCMS (to verify molecular weight). Recrystallization from methanol or ethanol is a common purification step .

Q. How is the purity of this compound validated in academic research?

  • Answer : Purity is assessed via HPLC (using reverse-phase C18 columns) and 1H NMR (to detect residual solvents or unreacted precursors). For example, in antimicrobial studies, derivatives are purified to ≥95% purity, as confirmed by chromatographic retention times and spectral consistency with reference standards .

Q. What are the primary biological targets or assays for this compound in early-stage research?

  • Answer : The compound’s pyrazole-benzoic acid scaffold is commonly screened for antimicrobial activity (e.g., against S. aureus or E. coli via MIC assays) or enzyme inhibition (e.g., carbonic anhydrase I/II inhibition using fluorescence-based assays). Structural analogs have shown activity in HIV-1 fusion inhibition studies targeting gp41 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across derivatives of this compound?

  • Answer : Contradictions often arise from substituent positioning or assay variability. For example, 3D-QSAR modeling can correlate electronic/steric properties (e.g., logP, H-bond donors) with activity trends. In HIV-1 studies, fluorescence quenching assays (using FeII(env2.0)3 receptors) validate binding affinity discrepancies by quantifying inhibition constants (Ki) under standardized conditions .

Q. What strategies optimize the synthetic yield of this compound derivatives for scale-up?

  • Answer : Yield optimization involves catalyst screening (e.g., Pd/C for cross-coupling) and solvent selection (e.g., DMF for polar intermediates). Continuous flow reactors improve scalability for steps like ester hydrolysis. For example, methyl ester intermediates (e.g., methyl 3-amino-pyrazole-4-carboxylate) are hydrolyzed to carboxylic acids using LiOH/THF-H2O, achieving >80% yield .

Q. How do researchers address crystallographic challenges in structural elucidation of this compound?

  • Answer : Single-crystal X-ray diffraction (using SHELXL or SHELXTL ) resolves ambiguities in regiochemistry. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances resolution. Disorder in the pyrazole ring is minimized by refining anisotropic displacement parameters and validating with DFT-calculated geometries .

Q. What advanced spectroscopic techniques confirm the compound’s interaction with biological targets?

  • Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., kon/off) for protein targets. NMR titration experiments (e.g., <sup>15</sup>N-HSQC) map binding epitopes on enzymes like carbonic anhydrase. For intracellular targets, confocal microscopy with fluorescently tagged derivatives visualizes localization .

Methodological Tables

Key Parameter Technique/Reagent Application Example Reference
Synthetic Yield OptimizationContinuous flow reactors, LiOHHydrolysis of ester intermediates
Binding Affinity ValidationFluorescence quenching (FeII system)HIV-1 gp41 inhibition studies
Purity ValidationHPLC (C18, 0.1% TFA/MeCN gradient)Detection of ≤5% impurities in antimicrobial derivatives

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